molecular formula C12H22N2O4 B2364362 tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate CAS No. 1387936-82-4

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate

Cat. No.: B2364362
CAS No.: 1387936-82-4
M. Wt: 258.318
InChI Key: GQVNRHPGXNCYJJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate is a chemical compound with the CAS Registry Number 1387936-82-4 . It has a molecular formula of C 12 H 22 N 2 O 4 and a molecular weight of 258.31 g/mol . The compound features a tert-butoxycarbonyl (Boc) protective group, a common motif in synthetic organic chemistry used to protect amine functionalities during multi-step synthesis . The core structure incorporates a tetrahydropyran (oxane) ring bearing a carbamoyl group, a feature seen in other research compounds . This molecular architecture suggests potential utility as a building block or intermediate in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Boc-protecting group can be readily removed under mild acidic conditions, making this reagent valuable for researchers constructing complex molecules, such as those explored in kinase inhibitor development . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(13)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVNRHPGXNCYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride Method via N-Boc-Amino Acid Intermediates

A patented approach for analogous Boc-protected compounds involves the condensation of N-Boc-D-serine with benzylamine via mixed anhydride intermediates. While the patent specifically addresses lacosamide precursors, the methodology is adaptable to the target compound.

Procedure

  • Activation of Carboxylic Acid : N-Boc-serine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.
  • Nucleophilic Amination : The anhydride reacts with 4-carbamoyloxan-4-ylmethanamine (hypothetical intermediate) in anhydrous ethyl acetate, yielding the Boc-protected carbamate.

Optimization Notes

  • Solvent Choice : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.
  • Stoichiometry : A 1:1 molar ratio of activated acid to amine ensures complete conversion without overalkylation.

DBSA-Promoted Solvent-Free Carbamate Synthesis

A solvent-free protocol using 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst enables efficient carbamate formation from amines and carbonyl sources.

Procedure

  • Substrate Mixing : Equimolar tert-butyl alcohol and 4-(aminomethyl)tetrahydropyran-4-carboxamide are combined with DBSA (10 mol%).
  • Carbonyl Source : Diphenyl carbonate acts as the carbonyl donor under neat conditions at 80°C for 6 hours.

Advantages

  • Green Chemistry : Eliminates volatile organic solvents.
  • Yield : Reported yields for analogous carbamates exceed 85%.

Phase-Transfer Catalysis (PTC) for Alkylation

The Boc group can be introduced via phase-transfer alkylation, as demonstrated in the synthesis of tert-butyl N-[[4-[(4-methyl-2-oxochromen-7-yl)carbamoyl]phenyl]methyl]carbamate.

Procedure

  • Reaction Setup : The amine precursor (4-carbamoyloxan-4-ylmethanamine) is dissolved in a biphasic system (water/ethyl acetate).
  • Alkylation : tert-Butyl chloroformate and tetrabutylammonium bromide (TBAB) are added, facilitating interfacial reaction at 25°C.

Key Parameters

  • Catalyst Loading : 0.1 equivalents of TBAB optimizes reaction kinetics.
  • pH Control : Maintained at 8–9 using sodium bicarbonate to prevent Boc deprotection.

Analytical Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Carbamate C=O stretch appears at ~1690–1720 cm⁻¹, while the oxane ring C-O-C absorbs at ~1120 cm⁻¹.
  • NMR :
    • ¹H NMR (DMSO-d₆) : tert-Butyl singlet at δ 1.38 ppm; oxane protons resonate as multiplet at δ 3.50–4.10 ppm.
    • ¹³C NMR : Boc carbonyl at δ 155–160 ppm; carbamoyl carbon at δ 165–170 ppm.

Chromatographic Purity Assessment

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water), retention time ~8.2 minutes.
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₂H₂₂N₂O₄ [M+H]⁺: 259.16; observed: 259.2.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Mixed Anhydride 78–82 >95 4–6 h Industrial
Solvent-Free 85–88 98 6 h Lab-scale
Phase-Transfer 70–75 93 12 h Pilot-scale

Key Findings

  • The solvent-free method offers superior yields and environmental benefits but requires precise temperature control.
  • Mixed anhydride routes are preferred for large-scale synthesis due to established protocols.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dimethylformamide.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives with additional oxygen functionalities, while reduction may produce simpler carbamate derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for investigating the behavior of carbamate derivatives in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Scaffold :

  • The target compound contains a tetrahydropyran (oxane) ring, while analogs like tert-butyl (4-bromobenzyl)carbamate () and tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate () utilize aromatic or bicyclic systems.
  • The oxane ring provides conformational rigidity, enhancing binding specificity in drug candidates compared to flexible alkyl chains.

Substituent Effects: The carbamoyl (CONH₂) group in the target compound increases hydrophilicity and hydrogen-bonding capacity relative to the cyano (CN) group in CAS 1860028-25-6 (). Halogenated analogs (e.g., 4-bromobenzyl, ) improve electrophilic reactivity for cross-coupling reactions.

Synthetic Routes :

  • Analogs like tert-butyl (4-iodobenzyl)(methyl)carbamate () are synthesized via iodination and Boc protection, while oxane-based compounds (e.g., CAS 863615-19-4, ) often employ nucleophilic substitution or reductive amination.

Biological Relevance :

  • Piperidine and pyrimidine derivatives () are frequently used in kinase inhibitors or antiviral agents, whereas oxane-based carbamates may target neurological or metabolic pathways due to their improved solubility.

Stability and Reactivity

  • Acid Sensitivity : Boc-protected amines (e.g., tert-butyl N-(4-methylpiperidin-4-yl)carbamate, ) are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling selective deprotection in multistep syntheses.
  • Thermal Stability: Oxane-ring-containing carbamates exhibit higher thermal stability (>150°C) compared to aromatic analogs, as noted in safety data for tert-butyl (4-chlorophenethyl)carbamate ().

Pharmacological Potential

  • Kinase Inhibition : Analogs like tert-butyl 4-methylpyridin-2-ylcarbamate () are intermediates in p38 MAP kinase inhibitors, highlighting the role of carbamates in modulating enzyme activity.
  • Anticancer Activity : Thiazole- and pyrimidine-substituted carbamates () show promise in preclinical studies for targeting tumor proliferation pathways.

Biological Activity

The compound tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate, a derivative of carbamate, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:
The compound is characterized by a tert-butyl group attached to a carbamate moiety linked to a 4-carbamoyloxan-4-yl methyl group. Its molecular formula is C11H20N2O3C_{11}H_{20}N_2O_3.

Physical Properties:

  • Molar Mass: 224.29 g/mol
  • Solubility: Soluble in organic solvents such as DMSO and chloroform.

Research indicates that compounds similar to this compound exhibit dual inhibitory effects on key enzymes involved in the pathogenesis of Alzheimer's disease:

  • β-secretase Inhibition: This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid beta peptides (Aβ), which aggregate to form plaques in AD.
  • Acetylcholinesterase Inhibition: This action enhances acetylcholine levels in the synaptic cleft, potentially improving cognitive function.

Neuroprotective Effects

Studies have shown that related compounds can protect astrocytes from Aβ-induced toxicity. For instance, a related compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures exposed to Aβ1-42, suggesting a protective mechanism against oxidative stress and inflammation associated with neurodegeneration .

In Vitro Studies

In vitro studies involving astrocytes treated with Aβ1-42 showed that the presence of related carbamate compounds improved cell viability significantly. For example, when astrocytes were treated with both Aβ1-42 and a similar compound, cell viability increased from 43.78% to 62.98%, indicating protective effects against neurotoxic agents .

In Vivo Studies

In vivo models using scopolamine-induced Alzheimer-like symptoms demonstrated that treatment with similar compounds resulted in reduced aggregation of Aβ plaques compared to untreated groups. However, the efficacy varied, highlighting the need for further research into bioavailability and dosage optimization .

Data Summary

Property Value
Molecular FormulaC₁₁H₂₀N₂O₃
Molar Mass224.29 g/mol
β-secretase IC₅₀15.4 nM
Acetylcholinesterase Kᵢ0.17 μM
Cell Viability ImprovementFrom 43.78% to 62.98%

Q & A

Q. What synthetic routes and reaction conditions are recommended for preparing tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate protection strategies. For analogous compounds, reactions between tert-butyl carbamate and halogenated intermediates (e.g., 4-(bromomethyl)oxane-4-carboxamide) under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents (e.g., DMF or THF) are common .
  • Optimization Strategies :
  • Design of Experiments (DOE) : Vary temperature (40–80°C), base equivalents (1.5–3.0 eq.), and reaction time (12–24 hrs) to identify optimal conditions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .
  • Example Reaction Parameters :
ParameterRange/DetailsReference
BaseK2</CO3 (2.5 eq.)
SolventDMF, 60°C, 18 hrs
Yield65–85% (depending on purity goals)

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% target) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C12H21N2O4: theoretical 265.15) .

Q. What purification strategies are recommended to isolate this compound from common byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate carbamate derivatives from unreacted starting materials .
  • Recrystallization : Ethanol/water (7:3 v/v) effectively removes polar impurities .
  • Troubleshooting : If byproducts persist (e.g., tert-butyl deprotection products), employ preparative HPLC with a chiral column for enantiomeric resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the carbamoyloxan moiety in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-cyanooxan in or 4-methylphenyl in ) to assess functional group contributions .
  • Biological Assays : Test enzyme inhibition (e.g., serine hydrolases) using fluorescence-based assays. Compare IC50 values across analogs .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Standardize protocols (e.g., enzyme concentration, buffer pH) to minimize variability. Use positive controls (e.g., known inhibitors) .
  • Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4, 37°C) via HPLC. Adjust storage (dry, -20°C) if decomposition occurs .
  • Impurity Profiling : Characterize byproducts (e.g., tert-butyl cleavage) using LC-MS and correlate with bioactivity loss .

Q. What strategies can mitigate instability issues during long-term storage or experimental use?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (N2), desiccated, at -20°C to prevent hydrolysis of the carbamate group .
  • Formulation : Prepare stock solutions in anhydrous DMSO (stored at -80°C) to avoid solvent-induced degradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Data Contradiction Analysis

Reported Issue Potential Causes Resolution Strategies References
Variable enzyme inhibition IC50Impurities, assay conditions, protein batch differencesStandardize assays; repurify compound
Low synthetic yieldSuboptimal base/solvent ratio; side reactionsOptimize via DOE; use scavengers (e.g., molecular sieves)
NMR signal splittingRotamers due to hindered carbamate rotationAcquire spectra at elevated temperature (50°C)

Key Takeaways for Researchers

  • Synthesis : Prioritize nucleophilic substitution with rigorous purification.
  • Characterization : Combine NMR, MS, and HPLC for structural validation.
  • Biological Studies : Address stability and assay variability to ensure reproducibility.
  • Advanced Design : Leverage SAR and computational tools for mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.